Tert-butyl N-(3-isopropylphenyl)carbamate
Description
Significance of the Carbamate (B1207046) Functional Group in Contemporary Chemical Science
The carbamate functional group, characterized by an ester and an amide linkage to the same carbonyl group (-NHCOO-), is a cornerstone of modern chemical science due to its unique structural and electronic properties. acs.orgwikipedia.org Structurally, it is an amide-ester hybrid that exhibits excellent chemical and proteolytic stability. nih.govnih.gov This stability arises from the resonance between the amide and carboxyl groups. nih.gov The carbamate moiety is a key structural motif in numerous approved drugs and prodrugs, where it can be integral to drug-target interactions or serve to enhance the biological activity of a parent molecule. acs.orgnih.govresearchgate.net
Beyond pharmaceuticals, carbamates are pivotal in various industrial and research applications. They are the fundamental repeating unit in polyurethanes, an important class of polymers with wide-ranging uses. wikipedia.org In agriculture, carbamate derivatives are widely employed as pesticides, fungicides, and herbicides. nih.gov Furthermore, in the realm of organic synthesis, the carbamate group serves as one of the most crucial protecting groups for amines. nih.govnih.gov Protecting groups like the tert-butoxycarbonyl (Boc) group allow chemists to mask the reactivity of an amine function while performing transformations on other parts of a molecule.
The versatility of the carbamate group is enhanced by the ability to modulate its biological and pharmacokinetic properties by varying the substituents at its amino and carboxyl termini. nih.gov This tunability, combined with its ability to permeate cell membranes and act as a stable peptide bond surrogate, solidifies its significant role in contemporary chemical science. acs.orgnih.govnih.gov
Research Context of N-Aryl Carbamate Derivatives within Organic Synthesis
N-aryl carbamates, a subclass of carbamates where the nitrogen atom is attached to an aromatic ring, are highly valuable intermediates in organic synthesis. acs.org Their synthesis and application are a significant focus of research, providing pathways to a diverse array of more complex molecules, including pharmaceuticals and biologically active compounds. acs.orgrsc.org
Numerous synthetic methodologies have been developed to construct N-aryl carbamates. Traditional methods often involve the reaction of anilines with reagents like chloroformates or the Curtius rearrangement of acyl azides. nih.gov More contemporary approaches focus on transition-metal-catalyzed cross-coupling reactions, which offer greater efficiency and substrate scope. researchgate.net Palladium-catalyzed reactions, for instance, can effectively couple aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol to form the desired N-aryl carbamate. acs.orgmit.eduorganic-chemistry.orgmit.edunih.gov This method generates an aryl isocyanate intermediate in situ, which is then trapped by the alcohol. organic-chemistry.org Copper and nickel-based catalyst systems have also been developed for these transformations, sometimes offering more cost-effective or complementary routes. researchgate.netnih.gov Additionally, metal-free synthesis methods are an area of active research, providing sustainable alternatives for the formation of N-aryl carbamates under mild conditions. scispace.com
Once synthesized, N-aryl carbamates serve as versatile precursors. The carbamate group can act as a directing group in ortho-metalation reactions or participate in further cross-coupling reactions. For example, O-aryl carbamates have been successfully used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, a common scaffold in medicinal chemistry. nih.gov
Table 1: Selected Modern Synthetic Methods for N-Aryl Carbamates
| Catalytic System | Coupling Partners | Key Features |
|---|---|---|
| Palladium-based | Aryl Halides/Triflates + Sodium Cyanate + Alcohol | Efficient for a broad range of substrates; generates isocyanate in situ. nih.gov |
| Copper-based | Aryl Halides/Boronic Acids + Isocyanate Salts + Alcohol | Provides an alternative to palladium; useful for coupling with arylboronic acids. researchgate.net |
| Nickel-based | O-Aryl Carbamates + Arylboronic Acids | Enables Suzuki-Miyaura cross-coupling of the relatively inert C-O bond. nih.gov |
| Organocatalytic (Metal-Free) | Cyclic Carbonates + Aromatic Amines | Proceeds under mild conditions using an organocatalyst like TBD. scispace.com |
Positioning of Tert-butyl N-(3-isopropylphenyl)carbamate within the Broader Scope of Carbamate-Based Research
This compound (CAS Number: 152418-89-8) is a specific N-aryl carbamate derivative that serves primarily as a protected synthetic intermediate. bldpharm.com Its structure combines the tert-butoxycarbonyl (Boc) group with 3-isopropylaniline (B1630885). This structure positions it as a key building block in multi-step organic syntheses where the temporary protection of the amino group of 3-isopropylaniline is required.
The Boc group is one of the most common amine-protecting groups in organic synthesis because it is stable under a wide range of reaction conditions but can be easily and selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). The synthesis of compounds like this compound typically involves the reaction of the corresponding aniline (B41778) (3-isopropylaniline) with di-tert-butyl dicarbonate (B1257347) (Boc₂O).
While direct research applications of this compound itself are not extensively documented in isolation, its value lies in its role as a precursor. The 3-isopropylphenyl moiety is a structural feature found in various biologically active molecules. By using this compound, synthetic chemists can perform chemical modifications on the aromatic ring or other parts of a molecule without interference from the reactive amine group. Once the desired transformations are complete, the Boc group is removed to reveal the free amine, which can then be used for subsequent reactions, such as amide bond formation or further N-arylation. For example, related tert-butyl phenylcarbamate derivatives are used in the synthesis of anti-inflammatory agents and other complex pharmaceutical targets. nih.gov Therefore, this compound is a valuable tool in medicinal chemistry and process development for the construction of complex molecular architectures derived from 3-isopropylaniline.
Table 2: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 152418-89-8 bldpharm.com |
| Molecular Formula | C₁₄H₂₁NO₂ |
| Functional Groups | N-Aryl Carbamate, tert-Butoxycarbonyl (Boc) group, Isopropyl group |
| Primary Role | Protected amine intermediate in organic synthesis |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-propan-2-ylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10(2)11-7-6-8-12(9-11)15-13(16)17-14(3,4)5/h6-10H,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUAOCGNCXVUKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Mechanistic Investigations of Tert Butyl N 3 Isopropylphenyl Carbamate and Carbamate Systems
Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight
Advanced spectroscopic methods are indispensable for the detailed structural characterization of carbamate (B1207046) systems and for gaining insight into their dynamic conformational behavior and reaction mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry provide complementary information regarding molecular structure, bonding, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of carbamates and for probing the dynamic processes they undergo in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom, while specialized techniques can reveal through-bond and through-space correlations, as well as conformational equilibria.
The structure of Tert-butyl N-(3-isopropylphenyl)carbamate features several distinct proton and carbon environments that give rise to a characteristic NMR signature. While specific experimental data for this exact molecule is not widely published, a predictive analysis can be made based on closely related structures, such as Tert-butyl m-tolylcarbamate. The substitution of a methyl group with an isopropyl group primarily affects the chemical shifts and splitting patterns of the isopropyl moiety itself and has a lesser, through-bond electronic effect on the aromatic ring protons.
¹H NMR Spectral Analysis: The ¹H NMR spectrum is expected to show distinct signals for the tert-butyl group, the isopropyl group, the aromatic protons, and the N-H proton.
Tert-butyl Protons: A sharp singlet, typically integrating to nine protons, is expected in the upfield region (around 1.5 ppm).
Isopropyl Protons: This group will produce two signals: a doublet for the six equivalent methyl protons (around 1.2 ppm) and a septet for the single methine proton (around 2.9 ppm), due to coupling between them.
Aromatic Protons: The 3-substituted (meta) pattern of the phenyl ring will result in a complex multiplet pattern for the four aromatic protons, typically in the range of 6.8-7.4 ppm.
N-H Proton: A broad singlet is expected for the carbamate N-H proton (around 6.5 ppm), the broadness of which is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
¹³C NMR Spectral Analysis: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.
Carbama te Carbonyl (C=O): This carbon typically resonates in the downfield region, around 153 ppm.
Tert-butyl Group: The quaternary carbon will appear around 80 ppm, and the three equivalent methyl carbons will produce a signal around 28 ppm.
Isopropyl Group: The methine carbon is expected around 34 ppm, and the two equivalent methyl carbons around 24 ppm.
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with the carbon attached to the nitrogen (C1) appearing around 138 ppm and the carbon bearing the isopropyl group (C3) appearing around 149 ppm. The other aromatic carbons will resonate in the typical 115-130 ppm range.
| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |
|---|---|---|---|
| -C(CH₃)₃ | ~1.51 | s (9H) | ~28.3 |
| -C(CH₃)₃ | - | - | ~80.5 |
| -CH(CH₃)₂ | ~1.24 | d (6H) | ~24.0 |
| -CH(CH₃)₂ | ~2.90 | sept (1H) | ~34.1 |
| N-H | ~6.50 | br s (1H) | - |
| Aromatic C-H | ~6.8-7.4 | m (4H) | ~115-129 |
| Aromatic C-N | - | - | ~138.5 |
| Aromatic C-CH | - | - | ~149.3 |
| C=O | - | - | ~152.9 |
Conformational and Bonding Analysis: A key feature of carbamates is the partial double bond character of the C–N bond due to resonance between the nitrogen lone pair and the carbonyl group. This restricts rotation around the C–N bond, often leading to the existence of syn and anti rotamers (conformational isomers). This phenomenon can be studied using variable-temperature NMR spectroscopy. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for the two rotamers may be observed. As the temperature increases, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single averaged signal. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. For N-phenylcarbamates, this barrier is typically lower than for N-alkylcarbamates, often around 12.5 kcal/mol. wpmucdn.com The electronic nature of substituents on the aryl ring can influence this barrier; electron-donating groups tend to increase the barrier, while electron-withdrawing groups decrease it.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their bonding environment. For this compound, these techniques can confirm the presence of the carbamate linkage, the aromatic ring, and the alkyl groups.
Infrared (IR) Spectroscopy: The IR spectrum of a carbamate is characterized by several strong, diagnostic absorption bands.
N-H Stretch: A sharp to moderately broad peak is expected in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond. Its position and shape can be influenced by hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the tert-butyl and isopropyl groups) appear as stronger bands just below 3000 cm⁻¹.
C=O Stretch (Amide I band): This is one of the most intense and characteristic bands in the spectrum, appearing in the range of 1680-1730 cm⁻¹. For N-aryl carbamates, this band is often observed around 1700-1720 cm⁻¹. masterorganicchemistry.com Its precise frequency is sensitive to the electronic environment and hydrogen bonding.
N-H Bend and C-N Stretch (Amide II band): A strong band, resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations, is found between 1510 and 1550 cm⁻¹.
C-O Stretch: The stretching vibrations of the C-O bonds of the carbamate group typically produce strong bands in the 1200-1300 cm⁻¹ region.
Aromatic C=C Stretches: Medium to weak intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations.
Aromatic Ring Vibrations: The phenyl ring gives rise to strong Raman signals. A particularly intense band corresponding to the ring breathing mode is expected around 1000 cm⁻¹. The C=C stretching vibrations around 1600 cm⁻¹ are also prominent.
C-H Stretches: Both aromatic (~3070 cm⁻¹) and aliphatic (~2800-3000 cm⁻¹) C-H stretching modes are visible.
C=O Stretch: The carbonyl stretch is also observable in the Raman spectrum, though typically weaker than in the IR spectrum.
| Vibrational Mode | Expected IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | 3300 - 3400 | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Weak-Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | 2850 - 2980 | Strong |
| C=O Stretch (Amide I) | 1680 - 1730 | 1680 - 1730 | Very Strong (IR), Medium (Raman) |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong |
| N-H Bend / C-N Stretch (Amide II) | 1510 - 1550 | - | Strong |
| C-O Stretch | 1200 - 1300 | - | Strong |
| Aromatic Ring Breathing | - | ~1000 | Strong |
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (Molecular Weight: 235.32 g/mol ), both electron ionization (EI) and soft ionization techniques like electrospray ionization (ESI) can be employed.
Under ESI conditions, the compound would be expected to readily form a protonated molecule [M+H]⁺ at m/z 236.3, or adducts with sodium [M+Na]⁺ at m/z 258.3 or potassium [M+K]⁺ at m/z 274.4.
The fragmentation of tert-butyl carbamates is well-characterized. nih.govdoaj.org The most prominent fragmentation pathway involves the loss of the tert-butyl group as isobutylene (B52900) (C₄H₈, 56 Da). This occurs via a rearrangement where a proton is transferred to the carbamate oxygen, leading to the elimination of the neutral alkene. This initial loss is often followed by the loss of carbon dioxide (CO₂, 44 Da).
Expected Fragmentation Pathway:
[M+H]⁺ (m/z 236.3) → [M+H - C₄H₈]⁺ (m/z 180.3): The protonated molecule undergoes the characteristic elimination of isobutylene, resulting in a protonated carbamic acid intermediate.
[M+H - C₄H₈]⁺ (m/z 180.3) → [M+H - C₄H₈ - CO₂]⁺ (m/z 136.3): The carbamic acid intermediate readily decarboxylates to yield the protonated 3-isopropylaniline (B1630885) ion.
A secondary fragmentation pathway could involve the direct cleavage of the isopropyl group (loss of 43 Da) from the aromatic ring, although this is generally less favored than the loss of isobutylene from the carbamate moiety. Mass spectrometry is thus a definitive tool for confirming the molecular weight and the presence of the characteristic tert-butyl carbamate group.
Simple N-aryl carbamates, including this compound, are not inherently fluorescent. The carbamate functionality itself does not typically contribute to a fluorophore system. While the phenyl ring possesses some native UV absorbance, its quantum yield for fluorescence is generally very low and not practical for analytical purposes.
However, fluorescence techniques can be applied to the analysis of carbamate systems indirectly. leidenuniv.nlresearchgate.net One common approach involves the use of fluorescent probes that are designed to react with carbamates or with enzymes that are inhibited by them. For instance, certain fluorescent probes can be designed with a recognition group, such as a carbamate ester, linked to a fluorophore like benzothiazole. nih.govdocumentsdelivered.com The enzymatic cleavage of the carbamate group by an esterase can induce a significant change in the fluorescence properties (e.g., a "turn-on" or "turn-off" response or a spectral shift), allowing for the sensitive detection of the enzyme's activity. nih.govresearchgate.net Carbamate pesticides, for example, can be detected by their ability to inhibit this enzymatic reaction, leading to a measurable change in the fluorescence signal. nih.govresearchgate.net
Another strategy is derivatization, where the carbamate is hydrolyzed to release the corresponding amine (in this case, 3-isopropylaniline), which is then reacted with a fluorogenic reagent to produce a highly fluorescent product for quantification. These methods, while indirect, leverage the high sensitivity of fluorescence spectroscopy for the quantitative analysis of non-fluorescent carbamate compounds in various matrices.
Reaction Mechanism Studies of N-Aryl Carbamate Formation and Transformation
N-aryl carbamates are versatile intermediates in organic synthesis, largely due to the ability of the carbamate group to act as a directed metalation group (DMG). This functionality allows for regioselective functionalization of the aromatic ring, which would be difficult to achieve through classical electrophilic aromatic substitution.
The carbamate group is one of the most powerful directed metalation groups in organic synthesis. The term "directed orthometalation" (DoM) describes a process where a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, selectively removes a proton from the position ortho to the DMG. nih.govacs.orgwikipedia.org The heteroatoms of the carbamate group coordinate to the lithium cation, delivering the base to the proximate C-H bond and facilitating its deprotonation.
For an N-aryl carbamate like this compound, the initial deprotonation would occur at the N-H position. Using two or more equivalents of a strong base is necessary to achieve subsequent C-H deprotonation on the aromatic ring. However, the primary utility of this chemistry is seen with O-aryl carbamates, where the carbamate is attached to the ring via an oxygen atom. In this context, the O-carbamate group, -OCONR₂, is a superb DMG. nih.govacs.org
A key transformation that often follows the orthometalation of O-aryl carbamates is the anionic Snieckus-Fries rearrangement. wpmucdn.comnih.govnih.gov This reaction involves a 1,3-migration of the carbamoyl (B1232498) group from the oxygen atom to the orthometalated carbon position, forming a C-C bond and resulting in a substituted salicylamide (B354443) upon workup.
Mechanism:
Orthometalation: The O-aryl carbamate is treated with a strong base (e.g., LDA, NaDA) at low temperature. The base coordinates to the carbonyl oxygen and deprotonates the adjacent ortho-position, forming an aryllithium or arylsodium intermediate. nih.govnih.gov
Acyl Transfer (Rearrangement): The nucleophilic ortho-carbon of the organometallic intermediate attacks the electrophilic carbonyl carbon of the carbamate intramolecularly. This proceeds through a tetrahedral intermediate.
Collapse and Product Formation: The tetrahedral intermediate collapses, breaking the C-O bond and forming a more stable lithium or sodium phenoxide. The final product, an ortho-hydroxy benzamide, is obtained after acidic workup.
The rate of this rearrangement is influenced by several factors. Bulky N-alkyl groups on the carbamate can slow the rearrangement step, allowing the intermediate aryllithium species to be trapped by other electrophiles. nih.gov The choice of base and solvent also plays a critical role, affecting the aggregation state (monomers, dimers, trimers) of the organometallic intermediates, which in turn influences their reactivity. nih.gov For substrates with substituents at the meta-position, like a 3-isopropyl group, the orthometalation can be directed to either the C2 or C6 position, with steric and electronic factors influencing the regioselectivity.
Elucidation of Proton-Relay Mechanisms in Carbamate-Forming Reactions
The formation of carbamates, such as this compound, can proceed through various synthetic routes, including the reaction of an isocyanate with an alcohol or the reaction of an amine with a derivative of carbonic acid. In many of these transformations, particularly those involving intermediates like carbamic acids, proton transfer steps are critical. A proton-relay mechanism, also known as a proton shuttle, can significantly facilitate these steps by lowering the activation energy.
A proton relay involves a series of proton transfers between intermediate species, solvent molecules, or catalysts, effectively shuttling a proton from a donor to an acceptor site over a distance. In the context of carbamate formation from an amine and carbon dioxide, a carbamic acid intermediate is formed. The stability and subsequent reaction of this intermediate are highly dependent on the protonation state of the system. A base or another amine molecule can act as a proton shuttle, accepting a proton from the carbamic acid's nitrogen atom, which enhances its nucleophilicity for subsequent reactions or stabilizes the carbamate salt.
In enzymatic systems, such as in the enzyme RuBisCO which catalyzes CO2 fixation, a lysine (B10760008) residue reacts with CO2 to form a carbamate. This process is crucial for coordinating a required Mg²⁺ ion at the active site and is a prime biological example of carbamate formation. wikipedia.org The surrounding amino acid residues and water molecules create a sophisticated hydrogen-bonding network that acts as a proton relay to facilitate the deprotonation of the lysine side chain, enabling its nucleophilic attack on CO2. wikipedia.orgnih.govresearchgate.net
Similarly, in synthetic chemistry, the use of a catalyst with proton-shuttling capabilities can accelerate carbamate formation. For instance, a diamine catalyst can exhibit cooperativity where one amine group interacts with the substrate while the other facilitates the necessary proton transfers. This intramolecular assistance mimics the efficiency of enzymatic catalysts and underscores the importance of proton-relay networks in overcoming kinetic barriers in carbamate synthesis.
Mechanistic Pathways of Carbamate Hydrolysis and Degradation
The hydrolysis of N-aryl carbamates, a class to which this compound belongs, is a well-studied process that can proceed through distinct mechanistic pathways, primarily dependent on the reaction conditions (e.g., pH) and the substitution pattern of the carbamate. The two most prominent mechanisms for base-catalyzed hydrolysis are the elimination-addition (E1cB) mechanism and the bimolecular acyl substitution (B_Ac2) mechanism. nih.govchegg.com
E1cB (Elimination-Addition) Mechanism:
This pathway is dominant for N-monosubstituted aryl carbamates that possess an ionizable N-H proton, such as this compound. chegg.comrsc.org The mechanism involves two main steps:
Deprotonation (E1cB): A base (e.g., hydroxide (B78521) ion) rapidly and reversibly removes the acidic proton from the carbamate nitrogen, forming a carbamate anion (conjugate base).
Elimination: The rate-determining step involves the unimolecular elimination of the aryloxide leaving group from the carbamate anion, resulting in the formation of a highly reactive isocyanate intermediate. rsc.orgrsc.orgrsc.org
Addition: The isocyanate intermediate is then rapidly trapped by water or hydroxide ions in the solution, leading to the formation of an unstable carbamic acid, which subsequently decarboxylates to yield the corresponding amine (3-isopropylaniline) and carbon dioxide. rsc.org
Numerous studies have provided evidence for the E1cB mechanism, including the successful trapping of the isocyanate intermediate and analysis of substituent effects on the reaction rate. rsc.orgrsc.orgrsc.org The rate of this reaction is highly sensitive to the stability of the leaving group, with better leaving groups (more acidic phenols) accelerating the elimination step. rsc.org
B_Ac2 (Bimolecular Acyl Substitution) Mechanism:
This pathway is more common for N,N-disubstituted carbamates that lack an acidic N-H proton. chegg.comrsc.org It involves a direct nucleophilic attack on the carbonyl carbon.
Nucleophilic Attack: A nucleophile, such as a hydroxide ion, attacks the electrophilic carbonyl carbon of the carbamate.
Tetrahedral Intermediate Formation: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.
Leaving Group Departure: The intermediate collapses, expelling the aryloxide leaving group to yield the final products.
For N-monosubstituted carbamates, the B_Ac2 pathway is generally disfavored compared to the E1cB mechanism. chegg.com However, a shift from the E1cB to the B_Ac2 mechanism can be observed for carbamates with very poor leaving groups, where the elimination step of the E1cB pathway becomes kinetically prohibitive. rsc.org
The choice between these two pathways is a critical aspect of the carbamate's chemical reactivity and stability.
Interactive Data Table: Comparison of Carbamate Hydrolysis Mechanisms
| Feature | E1cB Mechanism | B_Ac2 Mechanism |
| Substrate Requirement | Requires an acidic N-H proton (N-monosubstituted) | Does not require an N-H proton (Typical for N,N-disubstituted) |
| Initial Step | Fast deprotonation of Nitrogen by a base | Nucleophilic attack on the carbonyl carbon |
| Key Intermediate | Isocyanate | Tetrahedral Anion |
| Rate-Determining Step | Unimolecular elimination of the leaving group from the N-anion | Typically, formation of the tetrahedral intermediate |
| Evidence | Trapping of isocyanate intermediate, substituent effects (Hammett ρ > 2) nih.gov | Kinetic studies on N,N-disubstituted analogs |
| Favored by | Good leaving groups (more acidic phenols) | Substrates lacking an N-H proton |
Computational and Theoretical Chemistry of Tert Butyl N 3 Isopropylphenyl Carbamate and Carbamate Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity of Carbamates
Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic structure and reactivity of molecules. These methods solve the Schrödinger equation, or its approximations, to provide information on molecular geometries, energies, and various spectroscopic properties.
Density Functional Theory (DFT) and Ab Initio Methods for Conformational Analysis
The conformational landscape of carbamates is crucial for their biological activity and material properties. Density Functional Theory (DFT) and ab initio methods are powerful tools for exploring this landscape.
Density Functional Theory (DFT) has become a popular method due to its balance of accuracy and computational cost. It calculates the electronic structure of a molecule based on its electron density. For carbamates, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(2d,p) or cc-pVDZ, have been shown to accurately reproduce experimental geometric parameters. researchgate.net These calculations help in identifying the most stable conformers by mapping the potential energy surface.
Ab initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net While computationally more demanding than DFT, they provide a rigorous approach to conformational analysis. For instance, studies on methylcarbamate using these methods have successfully elucidated the influence of basis set size and electron correlation on the geometry of the amino group. researchgate.net Combining experimental techniques like infrared (IR), vibrational circular dichroism (VCD), and nuclear magnetic resonance (NMR) spectroscopy with DFT calculations allows for a comprehensive understanding of the conformation of carbamate (B1207046) monomer units. nih.gov
A comparative analysis of computational methods for determining the rotational barrier in p-Methyl phenyl carbamate highlights the performance of different levels of theory.
| Method | Basis Set | Rotational Barrier (kcal/mol) |
| HF | 6-311++G | 14-16 |
| B3LYP | 6-311++G | 14-16 |
| MP2 | 6-311++G** | 14-16 |
This table illustrates the calculated rotational barriers for p-Methyl phenyl carbamate using different quantum chemical methods, showing a consistent range across the selected levels of theory. researchgate.net
Analysis of Amide Resonance and C-N Rotational Barriers in Carbamate Systems
The partial double bond character of the C-N bond in carbamates, a result of amide resonance, leads to a significant rotational barrier. This feature is a key determinant of their structural rigidity.
Three resonance structures contribute to the stability of the carbamate moiety. acs.org The rotational barrier of the C-N bond in carbamates is typically 3-4 kcal/mol lower than in analogous amides. researchgate.netacs.org This is attributed to steric and electronic perturbations from the additional oxygen atom of the carboxyl group, which makes carbamates more electrophilic than amides. researchgate.net For an N-alkylcarbamate, this barrier is approximately 16 kcal/mol. nih.gov
The nature of the substituent on the nitrogen atom significantly influences this barrier. For example, the rotational barrier in N-phenylcarbamate is lowered to 12.5 kcal/mol. nih.gov In cases like N-(2-pyrimidyl)carbamates, the barriers are so low (<9 kcal/mol) that syn and anti rotamers cannot be distinguished by NMR spectroscopy even at low temperatures. nih.gov This is due to the increased single bond character of the C(carbonyl)-N bond, driven by the electron-withdrawing nature of the pyrimidyl ring. nih.gov
Natural resonance theory analysis has been employed to quantify the "amide resonance" contribution to the ground-state electronic structures. researchgate.net These studies have shown a strong correlation between a wide range of C-N rotation barriers (spanning nearly 50 kcal/mol) and the ground-state resonance weights. researchgate.net
Prediction of Spectroscopic Parameters (NMR, IR) from Quantum Chemical Models
Quantum chemical models are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental data and the structural elucidation of new compounds.
NMR Spectroscopy: The calculation of NMR chemical shifts and spin-spin coupling constants has become an integral part of physical-chemical research. researchgate.net Methods like Gauge-Including Atomic Orbital (GIAO) are commonly used to predict NMR parameters. For complex systems, especially those containing heavy elements, relativistic effects may need to be considered for accurate predictions. mdpi.com
IR Spectroscopy: Theoretical calculations of vibrational frequencies and intensities in IR and Raman spectra provide a powerful complement to experimental spectroscopy. For methylcarbamate, calculations using different approximations have shown satisfactory agreement with experimental values. researchgate.net The combination of IR, VCD, and NMR spectroscopy with DFT calculations has been used to understand the conformation of carbamate monomer units in solution. chemrxiv.org
Elucidation of Reaction Transition States and Energy Profiles for Carbamate Reactions
Understanding the mechanism of carbamate formation and other reactions is crucial for optimizing reaction conditions and designing new synthetic routes. Quantum chemical calculations can map out the entire reaction pathway, including reactants, products, intermediates, and transition states.
For the formation of carbamates from CO2 and amines, DFT calculations have been used to study the reaction mechanism. researchgate.net These studies reveal the importance of solvent effects and the role of additional molecules in facilitating the reaction. researchgate.netresearchgate.net The calculations can determine the activation barriers and reaction energies, providing insights into the kinetics and thermodynamics of the process. researchgate.netrsc.org For instance, in the reaction of CO2 with 2-amino-2-methyl-1-propanol (B13486) (AMP), the transition state is associated with the concerted formation of the new N-C bond and proton transfers. researchgate.net Ab initio calculations on the reaction of CO2 with ethanolamine (B43304) and diethanolamine (B148213) suggest a single-step, third-order reaction is the most likely mechanism. researchgate.netepa.gov
Molecular Modeling and Simulation Studies
Molecular modeling and simulation studies provide a dynamic perspective on the behavior of molecules, complementing the static picture offered by quantum chemical calculations.
Molecular Docking for Investigating Intermolecular Interactions with Carbamate Scaffolds
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a carbamate-containing molecule, might interact with a biological target, typically a protein.
Docking studies with carbamate scaffolds have been employed to investigate their potential as enzyme inhibitors. For example, newly synthesized carbamates have been docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential to bind to these enzymes. researchgate.net In some cases, covalent docking approaches are applied, particularly when the carbamate derivative can act as a pseudo-irreversible inhibitor. nih.gov The results of these docking studies are often correlated with in vitro enzyme inhibition assays to validate the computational predictions. researchgate.net
The binding affinity, often expressed as a docking score, provides an estimate of the strength of the interaction. These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, in a study of a carbamate Schiff base, molecular docking was used to test its potential as an inhibitor for SARS-CoV-2 proteins, with Papain-like protease (PLpro) showing the highest binding affinities. benthamdirect.com
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects of Carbamate Derivatives
Molecular dynamics (MD) simulations have become a powerful tool for exploring the complex conformational landscapes of molecules, including carbamate derivatives. These computational methods allow for the detailed investigation of the potential energy surface (PES) of a molecule, revealing the various stable and transient conformations it can adopt. nih.govacs.org By simulating the motion of atoms over time, MD provides insights into the flexibility of the carbamate structure and the energetic barriers between different rotational isomers (rotamers).
The surrounding solvent environment plays a critical role in modulating the conformational preferences of carbamates. Solvation effects are often incorporated into simulations using implicit models, such as the Generalized-Born/Surface-Area (GB/SA) model, which represents the solvent as a continuous medium. nih.gov These models help to understand how different solvents can stabilize or destabilize specific conformers. For instance, the ratio of cis to trans isomers of a tert-butyl carbamate (Boc)-protected amino acid can be altered by changing the pH of the solution, demonstrating the sensitivity of the conformational equilibrium to environmental conditions. nih.gov More explicit solvation models, where individual solvent molecules are included in the simulation, can provide even more detailed insights into specific molecule-solvent interactions, such as hydrogen bonding, and their effect on the conformational landscape. researchgate.netnih.gov
| Simulation Aspect | Methodology/Tool | Key Findings for Carbamate Systems | References |
|---|---|---|---|
| Conformational Search | Mixed torsional/low-mode sampling; Monte Carlo methods | Generation of a comprehensive set of possible molecular geometries to map the Potential Energy Surface (PES). | nih.gov |
| Force Field | OPLS-2005, OPLS-AA/M, etc. | Provides the mathematical description of interatomic forces necessary to calculate the energy of different conformations. | nih.govnih.gov |
| Solvation Model | Implicit (e.g., GB/SA, COSMO) or Explicit (e.g., TIP3P water) | Accounts for the influence of the solvent, which can stabilize certain conformers through interactions like hydrogen bonding and alter the energy landscape. | nih.govresearchgate.net |
| Structural Analysis | Analysis of dihedral angles, hydrogen bonding, and planarity | Carbamate units are often planar. Both cis and trans conformations can be energetically accessible, unlike in peptides where trans is heavily favored. | acs.orgchemrxiv.org |
Energy Framework and Hirshfeld Surface Analysis for Intermolecular Interaction Networks in Carbamate Crystals
Understanding the three-dimensional arrangement of molecules in a crystal is crucial for predicting the physical properties of a solid material. Hirshfeld surface analysis and energy frameworks are two powerful computational tools used to visualize and quantify the complex network of intermolecular interactions within crystals, including those of carbamate derivatives. scirp.orgmdpi.comrsc.org
Hirshfeld Surface Analysis provides a unique way to partition crystal space, defining a surface for a molecule where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal. mdpi.com By mapping various properties onto this surface, one can visualize and analyze intermolecular contacts. A key property is the normalized contact distance (dnorm), which highlights regions of significant intermolecular interaction. nih.gov On a dnorm map, red spots indicate close contacts (shorter than the van der Waals radii), white regions represent contacts at the van der Waals separation, and blue areas signify longer contacts. nih.gov
Energy Framework Analysis complements Hirshfeld analysis by providing a quantitative measure of the interaction energies between molecular pairs within the crystal lattice. rsc.orgresearchgate.net This method calculates accurate intermolecular interaction energies—typically broken down into electrostatic, polarization, dispersion, and exchange-repulsion components—using quantum mechanical models (e.g., CE-B3LYP). rasayanjournal.co.innih.gov The results are visualized as a 3D framework where cylinders connect the centroids of interacting molecules. rasayanjournal.co.in The radius of the cylinders is proportional to the magnitude of the interaction energy, providing an intuitive and powerful graphical representation of the crystal's supramolecular architecture and mechanical properties. rsc.orgresearchgate.net For instance, this analysis can reveal the topology of packing, highlighting planes or columns of strong interactions which can be correlated with properties like crystal strength and stability. rasayanjournal.co.in In many organic crystals, including those with carbamate functionalities, dispersion forces are often found to be a dominant stabilizing component, alongside specific interactions like hydrogen bonds. mdpi.comnih.gov
| Analysis Type | Key Output | Information Provided | References |
|---|---|---|---|
| Hirshfeld Surface (dnorm map) | 3D colored surface | Visualizes intermolecular close contacts. Red spots indicate strong interactions like hydrogen bonds, while white and blue areas show weaker van der Waals contacts and regions with no significant contact, respectively. | scirp.orgnih.gov |
| 2D Fingerprint Plots | 2D plot of de vs. di | Quantifies the percentage contribution of different atom-atom contacts (e.g., H···H, O···H, C···H, C···C) to the total Hirshfeld surface area, identifying the dominant interaction types. | nih.govscirp.org |
| Energy Frameworks | 3D cylinder diagram | Graphically represents the relative strengths of intermolecular interaction energies (electrostatic, dispersion, total) and their topology within the crystal, highlighting the anisotropy of packing forces. | rsc.orgresearchgate.netrasayanjournal.co.in |
Theoretical Studies on Structure-Reactivity and Structure-Property Relationships in N-Aryl Carbamates
Theoretical studies are instrumental in establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR) for classes of compounds like N-aryl carbamates. These studies correlate molecular structure and calculated electronic properties with experimental observations of reactivity and biological activity. nih.govmdpi.com By employing computational methods, researchers can predict the behavior of new derivatives and guide the design of molecules with desired characteristics. acs.org
For N-aryl carbamates, a key area of investigation is their stability and reactivity, particularly their susceptibility to hydrolysis. The electronic nature of the aryl group significantly influences the reactivity of the carbamate carbonyl group. escholarship.org Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbonyl carbon, making the carbamate more susceptible to nucleophilic attack and hydrolysis. Conversely, electron-donating groups tend to increase the stability of the carbamate bond. escholarship.org Computational parameters such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can be used as a descriptor for the carbamate's electrophilicity and correlated with hydrolysis rates. escholarship.org
The substituents on the nitrogen atom also play a crucial role. N-aryl carbamates generally exhibit different stability profiles compared to N-alkyl carbamates. The steric and electronic properties of these substituents can modulate interactions with enzymes or affect the mechanism of hydrolysis. nih.govchemrxiv.org For example, computational studies on O-arylcarbamates as enzyme inhibitors have shown that steric effects are a key factor in determining their covalent binding behavior and duration of action. chemrxiv.org
Beyond hydrolysis, theoretical models can predict other aspects of reactivity. Density Functional Theory (DFT) calculations can be used to determine various molecular descriptors related to chemical reactivity, such as molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions of a molecule susceptible to electrophilic or nucleophilic attack. nih.gov These computational approaches have been successfully applied to understand the reaction mechanisms of aryl carbamates in transition metal-catalyzed cross-coupling reactions, providing insights into the full catalytic cycle and identifying rate-determining steps. rsc.orgnih.govnih.gov
| Structural Feature | Effect on Hydrolytic Stability | Theoretical Rationale | References |
|---|---|---|---|
| Electron-withdrawing group on O-aryl ring | Decreases stability (increases hydrolysis rate) | Increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Correlates with lower LUMO energy. | escholarship.org |
| Electron-donating group on O-aryl ring | Increases stability (decreases hydrolysis rate) | Decreases the electrophilicity of the carbonyl carbon. | escholarship.org |
| N-Aryl vs. N-Alkyl substitution | Generally more stable than O-Aryl-NH-Alkyl carbamates | The electronic properties of the N-aryl group can delocalize the nitrogen lone pair, affecting the carbamate bond character. | nih.gov |
| Steric hindrance around the carbamate group | Generally increases stability | Bulky substituents can sterically hinder the approach of a nucleophile (e.g., water or a catalytic residue in an enzyme) to the carbonyl carbon. | chemrxiv.org |
Supramolecular Chemistry and Intermolecular Interactions of Carbamate Derivatives
Hydrogen Bonding Interactions in Carbamate (B1207046) Assemblies and Networks
The carbamate functional group (-NHCOO-) is a potent hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This dual capability is a primary driver in the formation of predictable supramolecular structures. In the solid state, carbamate derivatives frequently form dimeric or catemeric motifs through N-H···O=C hydrogen bonds.
Beyond the primary N-H···O hydrogen bonds, weaker C-H···O interactions can also play a significant role in stabilizing the crystal lattice. In the aforementioned oxetan-3-yl carbamate, the dimers are further linked by such weak C-H···O interactions, leading to the formation of columnar stacks. nih.govresearchgate.net For tert-butyl N-(3-isopropylphenyl)carbamate, the numerous C-H bonds of the isopropyl and tert-butyl groups, as well as the aromatic ring, could act as donors to the carbamate oxygen acceptors, contributing to a more complex and stable three-dimensional network.
Table 1: Potential Hydrogen Bonding Parameters in Carbamate Structures
| Donor (D) | Hydrogen (H) | Acceptor (A) | Typical D-H···A Distance (Å) | Typical D-H···A Angle (°) |
| N-H | H | O=C | 2.8 - 3.2 | 150 - 180 |
| C-H (aliphatic) | H | O=C | 3.2 - 3.8 | 120 - 160 |
| C-H (aromatic) | H | O=C | 3.2 - 3.8 | 120 - 160 |
Note: This table represents typical ranges for these types of interactions and is not based on experimental data for this compound.
Aromatic Interactions (π-π Stacking, C-H···π) in Carbamate Crystal Packing
π-π Stacking: This interaction involves the attractive, non-covalent force between aromatic rings. In the solid state, this can lead to either a face-to-face or an offset (parallel-displaced) arrangement of the phenyl rings of adjacent molecules. The geometry of the stacking is influenced by the electrostatic potential of the aromatic ring and the steric hindrance from substituents. The isopropyl group at the meta position might lead to an offset stacking arrangement to minimize steric clashes.
Design of Supramolecular Architectures Employing Carbamate Moieties
The predictable and robust nature of the N-H···O hydrogen bond in carbamates makes them excellent building blocks, or "synthons," for the design of complex supramolecular architectures. By understanding the interplay of these hydrogen bonds with weaker interactions, it is possible to engineer crystalline materials with desired topologies and properties.
The combination of the strong hydrogen-bonding carbamate group and the π-interacting phenyl ring in this compound provides a molecular framework that can be utilized in crystal engineering. For example, the formation of the R22(8) dimer creates a larger, well-defined supramolecular unit. The subsequent packing of these dimers would then be directed by the weaker C-H···O, π-π, and C-H···π interactions involving the isopropyl and phenyl substituents. By modifying the substitution pattern on the phenyl ring, it is possible to tune these weaker interactions to control the final three-dimensional architecture, leading to the formation of layers, channels, or other complex networks.
Conformational Switching Mechanisms Mediated by Supramolecular Interactions in Carbamates
Conformational polymorphism, where a molecule can exist in different crystalline forms with distinct molecular conformations, is a critical consideration in materials science and pharmaceuticals. The flexibility of the carbamate linkage and the potential for rotation around the C-N and C-O bonds can give rise to different conformers. Supramolecular interactions play a key role in stabilizing a particular conformer in the solid state.
For this compound, different arrangements of the hydrogen-bonding network or different modes of aromatic stacking could favor distinct molecular conformations. For instance, a change in the crystallization solvent or temperature could lead to a different hydrogen-bonding pattern (e.g., from a dimer to a catemer), which in turn could force the molecule to adopt a different torsional angle between the phenyl ring and the carbamate plane. While there is no specific evidence of conformational switching for this particular molecule in the literature, the general principles of supramolecular chemistry suggest that such phenomena are possible and would be mediated by the delicate balance of intermolecular forces. In some molecular systems, external stimuli such as light, heat, or exposure to vapors can trigger a reversible switch between different crystalline forms, each with a unique set of supramolecular interactions and a distinct molecular conformation.
Advanced Applications and Future Research Directions of N Aryl Carbamates in Organic Synthesis
Carbamates as Amine Protecting Groups in Complex Molecule Synthesis
The primary and most established role of Tert-butyl N-(3-isopropylphenyl)carbamate in organic synthesis is centered on the function of its tert-butoxycarbonyl (Boc) group. The Boc group is one of the most common carbamate-based protecting groups for amines, essential for the multi-step synthesis of complex molecules, including pharmaceuticals and natural products. masterorganicchemistry.comresearchgate.net
In the context of a synthetic pathway, the Boc group in this compound masks the nucleophilicity of the aniline (B41778) nitrogen. researchgate.net This protection is crucial as it prevents the amine from participating in undesired side reactions while other parts of the molecule are being modified. masterorganicchemistry.com The stability of the Boc group under a wide range of non-acidic conditions, including exposure to many nucleophiles and bases, makes it a robust and reliable choice for complex synthetic routes. organic-chemistry.org
The removal, or deprotection, of the Boc group is typically achieved under anhydrous acidic conditions. organic-chemistry.orgmasterorganicchemistry.com Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) are commonly used to cleanly cleave the carbamate (B1207046), releasing the free amine, carbon dioxide, and tert-butanol. masterorganicchemistry.commasterorganicchemistry.com This selective and high-yielding deprotection step is a key advantage, allowing for the timely unmasking of the amine for subsequent reactions.
Key Features of the Boc Protecting Group in this compound:
| Feature | Description | Common Reagents |
| Installation | The Boc group is typically introduced by reacting the parent amine (3-isopropylaniline) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., triethylamine, DMAP) |
| Stability | Stable to most nucleophiles, bases, and catalytic hydrogenation conditions. masterorganicchemistry.comorganic-chemistry.org | Not applicable |
| Cleavage | Removed under acidic conditions via a mechanism that involves the formation of a stable tert-butyl cation. masterorganicchemistry.com | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in methanol |
Role in Peptide Chemistry and as Peptide Bond Surrogates
While the Boc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), the direct application of this compound itself in the construction of peptide backbones is not its primary role. chemrxiv.org In peptide synthesis, Boc-protected amino acids are the fundamental building blocks. masterorganicchemistry.com The synthesis of these monomers involves attaching the Boc group to the alpha-amino group of an amino acid, a process analogous to the synthesis of this compound from its parent aniline.
The key principle in peptide synthesis is the selective protection and deprotection of the N-terminus of a growing peptide chain. wiley-vch.de A Boc-protected amino acid is coupled to the free amine of the preceding residue, and then the Boc group is removed with acid to reveal a new amine ready for the next coupling step. masterorganicchemistry.com Therefore, the chemistry embodied by this compound—specifically the acid-labile Boc-N bond—is central to the logic of peptide synthesis.
Although not a direct participant in forming peptide bonds, N-aryl carbamates can be considered structural analogues or "surrogates" in certain contexts, providing insight into the behavior of protected amine functionalities. The stability and reactivity of the carbamate linkage in this compound inform the conditions required for handling Boc-protected intermediates in complex syntheses, including those in peptide chemistry.
Precursors and Intermediates in the Synthesis of Diverse Organic Scaffolds
Beyond its function as a simple protected amine, this compound serves as a versatile intermediate for creating a variety of more complex organic structures. mit.edumdpi.com The protected aniline can undergo further transformations, and the carbamate itself can be a precursor to other functional groups.
One significant application of N-aryl carbamates is in directed ortho-metalation reactions. The carbamate group can direct lithiation to the positions adjacent (ortho) to it on the aromatic ring, allowing for the introduction of various electrophiles at a specific site. This strategy provides a powerful tool for constructing highly substituted aromatic rings. Following functionalization, the Boc group can be removed or the entire carbamate can be transformed.
Furthermore, N-aryl carbamates are valuable precursors for the synthesis of isocyanates. mit.eduorganic-chemistry.org Through methods like the Curtius rearrangement of a related acyl azide (B81097), an isocyanate can be generated in situ and trapped with various nucleophiles. organic-chemistry.org This opens pathways to synthesize ureas, other carbamates, and various heterocyclic compounds. Modern transition-metal-catalyzed reactions, particularly using palladium or nickel, have also been developed to convert aryl carbamates into other functional groups, highlighting their utility as synthetic intermediates. researchgate.netrsc.orgnih.gov For instance, nickel-catalyzed amination can replace the carbamate group, offering a route to construct C-N bonds. rsc.orgnih.gov
Emerging Research Areas in Carbamate Chemistry
The field of carbamate chemistry continues to evolve, with new methodologies and applications being explored that enhance the utility of compounds like this compound.
Integration with Continuous Flow Chemistry and Automated Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. The synthesis and transformation of carbamates are increasingly being adapted to flow systems. nih.govacs.org For example, the Hofmann rearrangement to produce carbamates can be performed in a flow reactor, allowing for safer handling of intermediates. acs.org Similarly, multi-step syntheses involving protection and deprotection steps, such as those utilizing the Boc group, can be streamlined in telescoped flow processes, minimizing the need for isolation of intermediates. nih.gov The synthesis of N-aryl carbamates via copper-catalyzed reactions has also been successfully demonstrated in a continuous flow setup, showcasing a path toward more efficient and cleaner manufacturing of these important intermediates. acs.org
Exploration of Novel Catalytic Systems for Sustainable Carbamate Transformations
There is a growing emphasis on developing more sustainable and efficient catalytic methods for synthesizing and transforming carbamates. While palladium has been a mainstay, recent research has focused on catalysts based on more abundant and less expensive metals like nickel, copper, and cobalt. researchgate.netresearchgate.netresearchgate.net Photosensitized nickel catalysis, for example, provides an environmentally friendly, visible-light-mediated method for the N-arylation of carbamates at room temperature. organic-chemistry.org These novel systems aim to reduce reliance on precious metals and enable transformations under milder conditions, which is a key goal of green chemistry. Such advancements broaden the synthetic utility of aryl carbamates, including this compound, by providing new ways to form and functionalize them. rsc.org
Development of Carbamate-Based Chemical Probes for Research Applications
The carbamate linkage is also being incorporated into the design of chemical probes for biological research. Fluorogenic probes, which emit a fluorescent signal upon reaction with a specific analyte or enzyme, can be designed using a carbamate as a trigger. In one innovative approach, a carbamate linker is attached to a near-infrared (NIR) fluorophore. nih.gov Cleavage of the carbamate by a specific biological stimulus triggers a 1,6-elimination reaction that releases the fluorophore, leading to a significant "turn-on" of the fluorescent signal. nih.gov This strategy allows for the sensitive detection of enzymatic activity in complex biological environments, including in vivo imaging. While this compound is not a probe itself, its fundamental carbamate structure is representative of the core chemistry being exploited in this emerging and powerful application.
Q & A
Q. What are the optimal synthetic routes for Tert-butyl N-(3-isopropylphenyl)carbamate, and how do reaction conditions influence yield?
The synthesis typically involves coupling tert-butyl carbamate with substituted phenyl derivatives. Key steps include:
- Nucleophilic substitution : Reacting 3-isopropylphenylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or NaH) to form the carbamate bond .
- Solvent selection : Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to stabilize intermediates .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
Q. How is the compound characterized, and what analytical techniques validate its purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.3 ppm for CH₃) and aromatic protons (δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 264.2) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) confirm the carbamate group .
Critical Note : Differential Scanning Calorimetry (DSC) can detect polymorphic impurities, which may affect biological activity .
Advanced Research Questions
Q. How do structural modifications at the 3-isopropylphenyl group alter biological activity, and what design principles optimize target interactions?
- Steric effects : The isopropyl group enhances lipophilicity, improving membrane permeability but may sterically hinder enzyme binding .
- Electron-withdrawing substituents : Fluorine or nitro groups at the para position increase electrophilicity, enhancing reactivity in enzyme inhibition assays .
- Case Study : Replacing the isopropyl group with a trifluoromethyl group increased IC₅₀ values by 3-fold in kinase inhibition studies .
Q. How can contradictory data in catalytic carbamate hydrolysis studies be resolved?
Discrepancies arise from:
- pH-dependent mechanisms : Hydrolysis rates vary significantly at acidic (proton-assisted pathway) vs. alkaline (nucleophilic attack) conditions .
- Catalyst selection : Metal-free conditions favor base-catalyzed cleavage, while Zn²⁺ or Fe³⁺ ions accelerate acid-catalyzed pathways .
- Resolution Strategy : Use kinetic isotope effects (KIE) and isotopic labeling (e.g., ¹⁸O) to trace reaction pathways .
Case Example : A study reported a 10-fold rate difference for hydrolysis in D₂O vs. H₂O, confirming proton transfer as the rate-limiting step .
Q. What computational methods optimize reaction conditions for scaled synthesis?
- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict transition states and activation energies for carbamate bond formation .
- Machine Learning (ML) : Neural networks trained on reaction databases recommend solvent/base combinations with >90% accuracy .
- Process Simulation : Aspen Plus® models optimize heat and mass transfer in continuous-flow reactors, reducing batch variability .
Q. How does the compound interact with biological targets, and what assays validate its mode of action?
- Enzyme Inhibition : Fluorescence polarization assays measure displacement of labeled substrates in kinase or protease targets .
- Cellular Uptake : Radiolabeled (¹⁴C) carbamates quantify intracellular accumulation via liquid scintillation counting .
- In Vivo Efficacy : Xenograft models (e.g., murine cancer) assess tumor growth inhibition, with LC-MS/MS monitoring plasma pharmacokinetics .
Critical Challenge : Metabolite identification (e.g., tert-butyl alcohol) is essential to differentiate parent compound effects from degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
